molecular formula C12H17N3O6 B1407152 Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1858249-89-4

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1407152
CAS RN: 1858249-89-4
M. Wt: 299.28 g/mol
InChI Key: TXZXYSQDVPZRJV-UHFFFAOYSA-N
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Description

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate, also known as EBPC, is an organonitrogen compound that can be used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. EBPC is a highly reactive compound, and its reactivity can be used to synthesize a wide range of compounds. EBPC is also used as an enzyme inhibitor, and its ability to interact with enzymes can be used to study enzyme-catalyzed reactions and to develop new drugs. In

Scientific Research Applications

Electrochemiluminescence in Metal Organic Frameworks

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate and its derivatives have been studied for their potential in creating highly efficient electrochemiluminescence (ECL) via transition metal complexes. These complexes, synthesized using a one-pot hydrothermal method, have shown intense ECL properties in solution, which could be significant for various applications in bioimaging and sensors. The detailed study by Feng et al. (2016) highlights the structural and spectroscopic characterization of these complexes, demonstrating their potential in ECL applications (Feng et al., 2016).

Innovative Synthetic Routes

The compound has been pivotal in the development of new synthetic pathways for related chemical structures. Zhai et al. (2013) described a one-pot approach to synthesize ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, showcasing a convenient method for accessing highly crowded frameworks, which are significant in drug discovery. This process involves Claisen condensation and a Knorr reaction sequence, indicating the versatility of ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate derivatives in facilitating complex chemical syntheses (Zhai et al., 2013).

Antioxidant Properties and Structural Analysis

A notable study by Naveen et al. (2021) focused on the synthesis and characterization of a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. The research provides insights into the compound's antioxidant properties, crystal structure, and theoretical calculations, which could be beneficial for understanding its potential in pharmacological applications. This work highlights the multifaceted applications of ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate derivatives in medicinal chemistry and materials science (Naveen et al., 2021).

properties

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-5-20-11(17)10-8(15(18)19)6-14(13-10)7-9(16)21-12(2,3)4/h6H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXYSQDVPZRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-tert-butoxy-2-oxoethyl)-4-nitro-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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